molecular formula C23H26N2O4 B1667951 Brucine CAS No. 357-57-3

Brucine

Cat. No. B1667951
CAS RN: 357-57-3
M. Wt: 394.5 g/mol
InChI Key: RRKTZKIUPZVBMF-IBTVXLQLSA-N
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Description

Synthesis Analysis

The first total synthesis of the natural product bruceolline I, which is isolated from the ethanol extract of stems, was achieved in 29% yield over nine steps and with high enantiomeric purity .


Molecular Structure Analysis

Brucine is a monoterpenoid indole alkaloid and an organic heteroheptacyclic compound . Its molecular formula is C23H26N2O4 . The structure of Brucine can be analyzed using 1H and 13C experiments to do a full structural assignment .


Chemical Reactions Analysis

Brucine has been used in chiral resolution . It has also been used in the analysis of nitrate nitrogen (NO3-) in water . An electrochemical study of brucine on an electrode modified with magnetic carbon-coated nickel nanoparticles has been reported .


Physical And Chemical Properties Analysis

Brucine appears as a white crystalline solid . It is combustible but may require some effort to ignite . It is readily soluble in organic solvents but insoluble in water .

Scientific Research Applications

Anti-Cancer Activity

  • Hepatocellular Carcinoma (HCC): Brucine, derived from Strychnos nux-vomica Linn. seeds, has been shown to significantly repress HCC cell migration and metastasis, primarily by inhibiting the Hypoxia Inducible Factor 1 (HIF-1) pathway, a key factor in HCC metastasis (Shu et al., 2013).
  • Colon Cancer: Brucine demonstrates effectiveness against colon cancer, particularly in the human colon adenocarcinoma cell line HT-29. It was found to prevent cell proliferation, induce cell cycle arrest, and increase mitochondrial membrane potential loss in these cells (Feng et al., 2021).
  • Skin Cancer: Brucine's anti-cancer activity has also been observed in skin cancer, particularly in a study exploring its effects on DMBA-induced skin cancer. The study focused on the PI3K/AKT signaling pathway, highlighting its role in suppressing cell proliferation and inducing apoptotic pathways (Wang et al., 2022).

Anti-Inflammatory and Analgesic Effects

  • Brucine-Loaded Nanoemulgel: A study focused on creating a brucine-loaded nanoemulgel, which exhibited enhanced anti-inflammatory and anti-nociceptive activities, making it a potential topical treatment for inflammation and pain (Abdallah et al., 2021).

Other Applications

  • Transdermal Drug Delivery: Research on ultrasound-enhanced transdermal drug delivery of brucine indicates that it can improve local drug concentration and penetration depth, showing promise for transdermal drug delivery systems (Zhang et al., 2017).
  • Nitrate Determination in Waters: Brucine has been used in a method for rapid field determination of nitrate in natural waters, providing a quick and sensitive approach for environmental analysis (Ranney & Bartlett, 1972).

Safety And Hazards

Brucine is toxic by inhalation (vapor, dust, etc.) and ingestion . It is advised to avoid contact with skin, eyes, and clothing . Severe central nervous system toxicity is the main obstacle to its clinical application .

Future Directions

Despite its toxicity, brucine has shown promise in pharmacology research, particularly for its anti-tumor, anti-inflammatory, and analgesic effects . Future research could focus on addressing the toxicity issues of brucine to expand its clinical application .

properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
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InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22-,23+/m0/s1
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InChI Key

RRKTZKIUPZVBMF-IBTVXLQLSA-N
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Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC
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Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC
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Molecular Formula

C23H26N2O4
Record name BRUCINE
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Record name BRUCINE, ANHYDROUS
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DSSTOX Substance ID

DTXSID2024662
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Molecular Weight

394.5 g/mol
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Physical Description

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion., Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.
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Boiling Point

470 °C
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Solubility

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/, Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/, Slightly soluble in ethyl ether and benzene; very soluble in ethanol., Slightly sol in water, ether, glycerin and ethyl acetate., Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate., In water, 3.2X10+3 mg/l @ 15 °C, Solubility in water: poor
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Density

greater than 1 at 68 °F (USCG, 1999)
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Product Name

Brucine

Color/Form

Needles from acetone + water, COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER, White, crystalline alkaloid, Colorless prisms (from ethanol/water)

CAS RN

357-57-3, 145428-94-0, 5892-11-5
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Melting Point

352 °F (NTP, 1992), 178 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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